

BPR1J-097 optimizing dosing frequency

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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BPR1J-097: Compound Profile

The table below summarizes the core quantitative data available for **BPR1J-097**.

Parameter	Detail
Primary Target & Activity	Potent FLT3 inhibitor (IC ₅₀ = 11 nM) [1].
Molecular Formula	C ₂₇ H ₂₈ N ₆ O ₃ S [1].
CAS Number	1327167-19-0 [1].
Appearance	White solid powder [1].

Technical Support & Troubleshooting Guides

FAQ 1: What is the recommended storage and handling conditions for BPR1J-097?

- Answer:** Store the powder at -20°C for long-term stability (3 years). For short-term, it can be kept at 4°C for 2 years. Once prepared in a solvent, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].

FAQ 2: How do I prepare a stock solution of BPR1J-097?

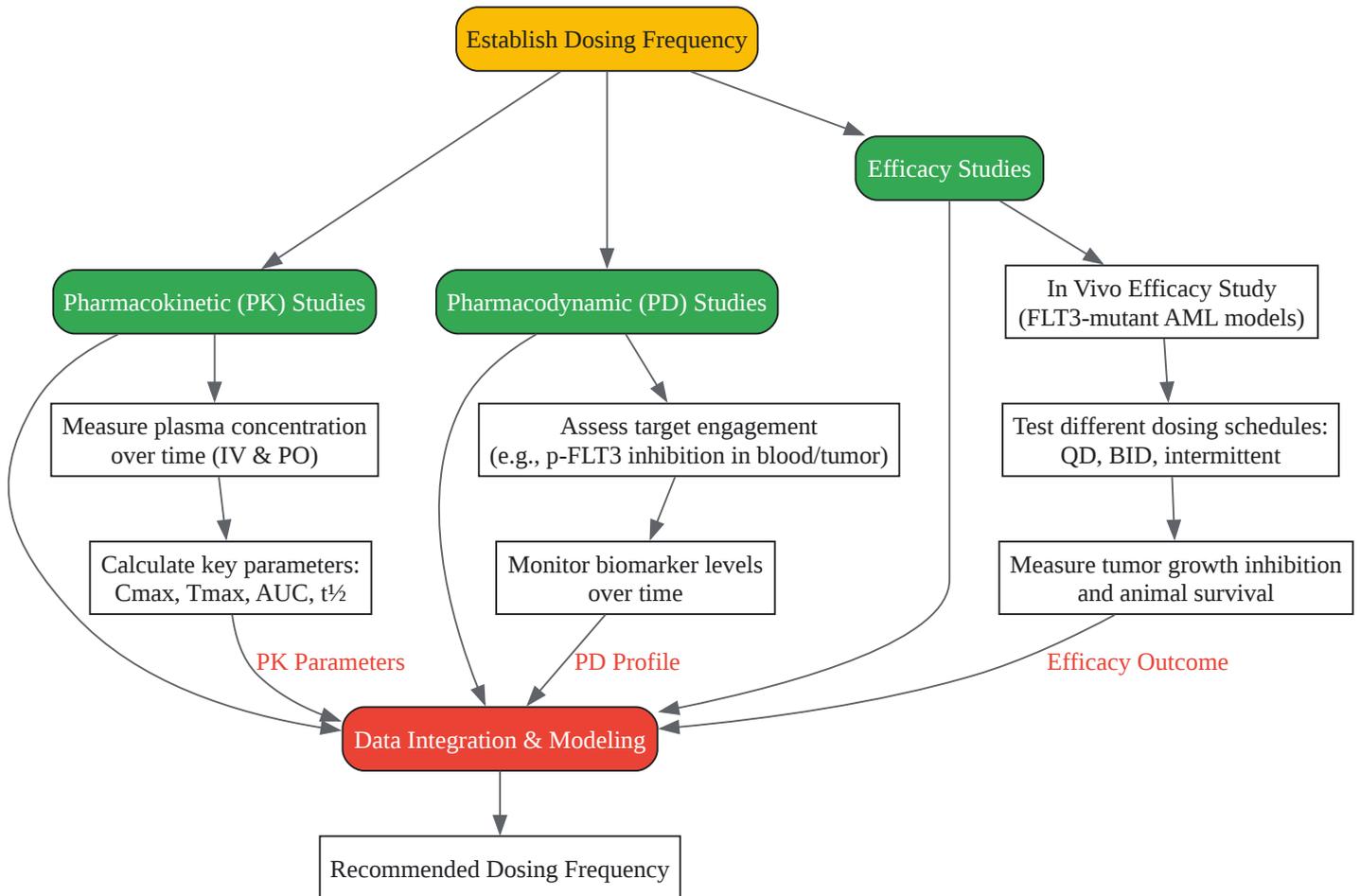
- **Answer: BPR1J-097** may dissolve in DMSO. If not, you can attempt solvents like ethanol or DMF. Below is a protocol for preparing a 10 mM stock solution [1]:
 - Calculate the mass needed. For example, to make 1 mL of a 10 mM solution, you would need approximately 5.17 mg of **BPR1J-097** (Molecular Weight: 516.61 g/mol).
 - Weigh out the compound.
 - Add the compound to an appropriate vial.
 - Add the calculated volume of DMSO to achieve a 10 mM concentration.
 - Vortex or sonicate until the solid is fully dissolved.
 - Aliquot and store at -80°C.

FAQ 3: My in vivo formulation is precipitating. What can I do?

- **Answer:** Precipitation indicates poor solubility in the chosen vehicle. Here are alternative formulation recipes suggested for in vivo studies [1]:
 - **Injection Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85
 - **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
 - **Oral Formulation 1:** Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)
 - **Oral Formulation 2:** Dissolve in PEG400
 - Always prepare fresh in vivo formulations when possible and test with a small amount of compound first.

Establishing a Dosing Frequency: Experimental Roadmap

Since dosing frequency data for **BPR1J-097** is not publicly available, determining it requires a structured experimental approach. The following workflow outlines the key stages and assays needed.



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Phase 1: Pharmacokinetic (PK) Studies

- **Objective:** To understand "what the body does to the drug"—its absorption, distribution, metabolism, and excretion (ADME).
- **Key Experiments:**
 - **Protocol:** Administer a single dose of **BPR1J-097** to animal models (e.g., mice) via your intended route (e.g., oral gavage). Collect blood plasma at multiple time points post-dose (e.g.,

5 min, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).

- **Measurement:** Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of **BPR1J-097** in the plasma at each time point.
- **Output Parameters:** Calculate the **Maximum Concentration (C_{max})**, **Time to C_{max} (T_{max})**, **Area Under the Curve (AUC)** reflecting total exposure, and most critically, the **elimination Half-Life (t_{1/2})**. The t_{1/2} directly informs the potential dosing interval [2].

Phase 2: Pharmacodynamic (PD) Studies

- **Objective:** To understand "what the drug does to the body"—specifically, its biological effect on the target.
- **Key Experiments:**
 - **Protocol:** In an animal model (e.g., a FLT3-ITD AML xenograft model), administer **BPR1J-097** and collect tumor samples and/or peripheral blood at various time points after dosing.
 - **Measurement:** Analyze these samples using Western Blot to detect levels of phosphorylated FLT3 (p-FLT3) and key downstream signaling proteins (e.g., p-ERK, p-STAT5). This measures the extent and duration of target inhibition [3].
 - **Output:** Establish a relationship between plasma drug concentration (PK) and the level of FLT3 inhibition (PD). The goal is to maintain drug levels above the IC₉₀ (concentration for 90% inhibition) for as long as possible within a dosing cycle.

Phase 3: In Vivo Efficacy Studies

- **Objective:** To correlate PK/PD findings with actual anti-tumor activity.
- **Key Experiments:**
 - **Protocol:** Treat FLT3-mutant AML animal models with **BPR1J-097** using different dosing schedules. Common regimens to compare include:
 - **QD (Quaque Die):** Once daily.
 - **BID (Bis In Die):** Twice daily.
 - **Intermittent:** e.g., 3 days on/4 days off to manage potential toxicity.
 - **Measurement:** Monitor tumor volume regularly and assess overall survival. The schedule that provides the best efficacy with an acceptable safety margin is a strong candidate for the optimal dosing frequency [3].

Key Considerations for Your Research

- **Combination Therapy:** FLT3 inhibitors are often tested in combination with other agents, like chemotherapy or hypomethylating agents [3] [4]. Dosing frequency may need adjustment in a combination setting.

- **Type of Inhibitor:** **BPR1J-097** is likely a type II inhibitor, which typically has a longer residence time on the target, potentially allowing for less frequent dosing compared to type I inhibitors [3] [2].

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References

1. - BPR | FLT3 inhibitor | CAS 1327167-19-0 | Buy 1 - J ... 097 BPR 1 J 097 [invivochem.com]
2. Small molecules in targeted cancer therapy [nature.com]
3. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) ... [pmc.ncbi.nlm.nih.gov]
4. HDAC Inhibitors in Acute Myeloid Leukemia [mdpi.com]

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